molecular formula C25H23N3O4S B3691297 N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide

N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide

Cat. No.: B3691297
M. Wt: 461.5 g/mol
InChI Key: HGGLFZYGNCWAAZ-UHFFFAOYSA-N
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Description

N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide is a complex organic compound with a molecular formula of C24H22N2O4 This compound is known for its unique structural features, which include a benzoxazole ring, a phenylcarbamothioyl group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Phenylcarbamothioyl Group: This step involves the reaction of the benzoxazole derivative with phenyl isothiocyanate under basic conditions to form the phenylcarbamothioyl group.

    Formation of the Dimethoxybenzamide Moiety: The final step involves the reaction of the intermediate compound with 3,5-dimethoxybenzoyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Electrophilic reagents (e.g., halogens, nitro groups), nucleophilic reagents (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
  • N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide
  • N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide

Uniqueness

N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide stands out due to its unique combination of structural features, which confer distinct chemical properties and potential applications. Its benzoxazole ring, phenylcarbamothioyl group, and dimethoxybenzamide moiety contribute to its versatility and effectiveness in various scientific and industrial contexts.

Properties

IUPAC Name

N-[[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-14-8-15(2)22-21(9-14)27-24(32-22)16-6-5-7-18(10-16)26-25(33)28-23(29)17-11-19(30-3)13-20(12-17)31-4/h5-13H,1-4H3,(H2,26,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGLFZYGNCWAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide
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N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide
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N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide
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N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide
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N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide
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N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide

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